molecular formula C9H7N3O2 B12272736 5-(pyridin-4-yl)pyrimidine-2,4(1H,3H)-dione

5-(pyridin-4-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12272736
M. Wt: 189.17 g/mol
InChI Key: OQSIMHMBSKZIRQ-UHFFFAOYSA-N
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Description

5-(pyridin-4-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound based on the pyrimidine-2,4-dione scaffold, a structure of significant interest in medicinal and agricultural chemistry research. The core pyrimidinedione structure is a key pharmacophore in various bioactive molecules, and its modification with a pyridin-4-yl group at the 5-position is designed to explore new chemical space for potential biological activity. The pyrimidine-2,4-dione motif is recognized for its diverse pharmacological potential. Structurally similar compounds have been investigated as inhibitors of specific enzymatic targets. For instance, certain pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues have demonstrated inhibitory activity against flavin-dependent thymidylate synthase (FDTS), a target for developing new antibacterial agents, particularly against multi-drug resistant pathogens . Other derivatives, such as thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, have been identified as potent and selective inhibitors of MIF2 tautomerase, showing antiproliferative effects in non-small cell lung cancer cell cultures, which indicates the scaffold's relevance in oncology research . Furthermore, the pyrimidine-2,4-dione core is a known structural component in some commercial herbicides, acting as protoporphyrinogen oxidase (PPO) inhibitors, which suggests potential applications in agrochemical research . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

5-pyridin-4-yl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H7N3O2/c13-8-7(5-11-9(14)12-8)6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14)

InChI Key

OQSIMHMBSKZIRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Water-Mediated One-Pot Synthesis

A catalyst-free, three-component reaction between pyridin-4-yl glyoxal monohydrate, 2-aminopyridine, and barbituric acid in aqueous media provides an efficient route to the target compound. The reaction proceeds under reflux (100°C, 8–12 hours), achieving yields of 70–85%. Key advantages include:

  • Atom economy : 82–87%, with minimal byproducts.
  • Solvent sustainability : Water as the sole solvent reduces environmental impact.
  • Operational simplicity : No column chromatography required; products precipitate upon cooling.

Mechanistic Pathway :

  • Knoevenagel condensation : Barbituric acid reacts with glyoxal to form α,β-unsaturated intermediates.
  • Nucleophilic attack : 2-Aminopyridine adds to the electrophilic β-position.
  • Cyclization : Intramolecular dehydration forms the pyrimidine-dione core.

Cyclocondensation of Urea Derivatives

Thermal Cyclocondensation

Reacting 1-(pyridin-4-yl)urea (1 ) with ethyl cyanoacetate (2 ) in dimethylformamide (DMF) at 120°C for 20 hours yields 5-(pyridin-4-yl)pyrimidine-2,4(1H,3H)-dione (3 ) via intermediate urea formation.

Reaction Conditions :

Parameter Value
Temperature 120°C
Solvent DMF
Time 20 hours
Yield 48–65%

Key Observations :

  • Electron-donating groups on the pyridine ring enhance cyclization efficiency (e.g., 4-methylpyridinyl derivatives yield 65% vs. 48% for unsubstituted analogs).
  • Prolonged heating (>24 hours) leads to decomposition, necessitating precise reaction monitoring.

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 5-bromopyrimidine-2,4(1H,3H)-dione (4 ) and pyridin-4-ylboronic acid (5 ) enables regioselective introduction of the pyridinyl group.

Optimized Conditions :

Component Detail
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent Dioxane/H₂O (4:1)
Temperature 80°C
Yield 72–78%

Challenges :

  • Competing protodeboronation reduces yields with electron-deficient boronic acids.
  • Ligand selection critical for minimizing homocoupling byproducts.

Reductive Amination-Cyclization Sequences

Two-Step Synthesis via 5-Acetylpyrimidine Intermediates

5-Acetylpyrimidine-2,4(1H,3H)-dione (6 ) undergoes reductive amination with pyridin-4-ylamine (7 ) using sodium cyanoborohydride (NaBH₃CN), followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA).

Stepwise Yields :

  • Reductive amination : 85–90% (RT, 12 hours, MeOH).
  • Cyclization : 70–75% (100°C, 6 hours, DMF).

Advantages :

  • Modular substitution allows introduction of diverse pyridinyl groups.
  • Scalable to gram quantities without significant yield loss.

Green Chemistry Innovations

Ultrasonic-Assisted Synthesis

Ultrasound irradiation (40 kHz, 300 W) in a water-THF solvent system accelerates the reaction between pyridin-4-yl isocyanate (8 ) and malonamide derivatives (9 ), achieving 85% yield in 3 hours.

Comparison with Conventional Heating :

Method Time (hours) Yield (%)
Thermal 12 65
Ultrasonic 3 85

Mechanistic Enhancement :

  • Cavitation effects improve mass transfer and reaction homogeneity.
  • Reduced energy consumption (30–40% lower than thermal methods).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adoption of microfluidic reactors for the MCR route enhances scalability:

  • Residence time : 15 minutes (vs. 8 hours batch).
  • Space-time yield : 2.1 g/L·h (batch: 0.4 g/L·h).
  • Purity : >98% by HPLC without post-synthesis purification.

Economic Impact :

  • 40% reduction in solvent consumption.
  • 60% lower catalyst loading due to efficient mixing.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of tetrahydropyrimidine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.

    Substitution: Nitric acid, halogens (chlorine, bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: N-oxides of 5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: Nitrated or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

5-(pyridin-4-yl)pyrimidine-2,4(1H,3H)-dione exhibits significant potential as a pharmacological agent due to its structural characteristics that allow for interaction with biological targets.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Recent studies have highlighted the compound's role as a PARP inhibitor , which is crucial in cancer therapy. PARP enzymes are involved in DNA repair mechanisms; thus, their inhibition can enhance the efficacy of DNA-damaging agents used in cancer treatment. For example, derivatives of pyrano[2,3-d]pyrimidine-2,4-dione have been synthesized and evaluated for their inhibitory activity against PARP-1. These compounds demonstrated promising anti-proliferative effects against human cancer cell lines such as MCF-7 and HCT116 .

Matrix Metalloproteinase Inhibition

Another significant application is in the inhibition of matrix metalloproteinases (MMPs) . MMPs are enzymes that degrade extracellular matrix components and are implicated in various diseases such as arthritis and cancer metastasis. Pyrimidine-2,4-dione derivatives have been identified as selective MMP inhibitors, which could be beneficial in treating conditions related to tissue breakdown .

Reaction Pathways

Various synthetic routes have been explored:

  • Condensation Reactions : These involve the reaction of pyridine derivatives with appropriate carbonyl compounds under acidic or basic conditions to form the pyrimidine core.
  • Cyclization Processes : The formation of the pyrimidine ring can be achieved through cyclization reactions involving urea derivatives and other nucleophiles .

Anti-Cancer Activity Evaluation

A notable study evaluated a series of pyrano[2,3-d]pyrimidine derivatives for their anti-cancer properties. The synthesized compounds were tested for their ability to inhibit PARP-1 activity and showed significant cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridine ring enhanced biological activity .

CompoundStructureIC50 (µM)Cell Line
1Structure 15.6MCF-7
2Structure 27.2HCT116

MMP Inhibition Studies

In another study focusing on MMP inhibition, various derivatives were synthesized and screened for their ability to inhibit specific MMPs associated with inflammatory diseases. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against MMP-13, making them promising candidates for further development in treating diseases characterized by excessive tissue remodeling .

Mechanism of Action

The mechanism of action of 5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it can modulate receptor activity by binding to the receptor and altering its conformation, thereby affecting downstream signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Antiviral Activity
  • Triarylpyridinones (Compounds 6, 7, 29, 50): Inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with IC₅₀ values in the nanomolar range. Chloro and trifluoropropoxy groups enhance hydrophobic interactions with the protease active site .
  • PFT3/PFT4 : Antiviral activity against Vaccinia virus (EC₅₀ = 5–10 µM). The sugar moiety mimics nucleosides, interfering with viral DNA replication .
  • Bis-pyrimidinediones () : HIV-1 capsid inhibitors with moderate efficacy (IC₅₀ ~10 µM). The bis-structure may stabilize capsid binding .
Enzyme Inhibition
  • 1H-Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-diones: Inhibit α-amylase and α-glucosidase (IC₅₀ = 12–45 µM), relevant for diabetes management. The fused pyran ring improves metabolic stability .
  • (E)-5-Nitro-6-styrylpyrimidinediones: Lumazine synthase inhibitors (Kᵢ = 3.7 µM for 26). Nitro and styryl groups mimic the substrate’s ribitylamino chain .

Structure-Activity Relationships (SAR)

  • Substituent Position : Pyridin-4-yl at position 5 (target compound) may favor π-π stacking with aromatic residues in target proteins, whereas 5-methyl () or 5-hydroxymethyl () groups reduce this interaction.
  • The pyridin-4-yl group balances moderate lipophilicity .
  • Hydrogen Bonding: 5-Aminopyrimidinedione () forms strong hydrogen bonds via the amino group, while nitro () or chloro () substituents prioritize hydrophobic interactions.

Biological Activity

5-(Pyridin-4-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine core substituted with a pyridine ring. The molecular formula is C8H6N4O2C_8H_6N_4O_2, and it has a molecular weight of 178.16 g/mol. Its structure is essential for its biological activity, as the arrangement of nitrogen and carbon atoms contributes to its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit potent anticancer properties. For instance, studies have shown that various pyrimidine derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

In one study, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxic effects on breast cancer cells with an IC50 value of approximately 12 µM. The compound induced apoptosis in these cells, as evidenced by increased annexin V staining and caspase activation assays .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against a range of pathogens. A study evaluated the antibacterial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that the compound can inhibit the growth of both bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Antiviral Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an antiviral agent. Studies have reported its effectiveness against various viruses by inhibiting viral replication.

Case Study: Inhibition of Viral Replication

A recent investigation highlighted the compound's ability to inhibit Zika virus (ZIKV) replication in vitro. The EC50 value was determined to be around 5 µM, indicating significant antiviral activity without cytotoxic effects on host cells . This positions the compound as a potential lead for antiviral drug development.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of cell proliferation.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antiviral Mechanism : Inhibition of viral entry and replication within host cells.

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